molecular formula C5H7ClF3NO2 B12285672 (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride

(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride

Cat. No.: B12285672
M. Wt: 205.56 g/mol
InChI Key: QGKTVRJMCFQMAX-QYEIVYHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is a compound of significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropane ring substituted with an amino group and a trifluoromethyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds and carbene intermediates, followed by purification processes such as crystallization and recrystallization to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include oximes, nitroso derivatives, difluoromethyl derivatives, and various substituted cyclopropane compounds.

Scientific Research Applications

(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.

    Biology: Studied for its potential as a biochemical tool in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and inhibit enzymatic activity, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Trifluoromethylcyclopropanecarboxylic acid: Lacks the amino group, affecting its reactivity and applications.

    Cyclopropane derivatives: Various cyclopropane compounds with different substituents, each exhibiting unique properties and applications.

Uniqueness

(Z)-1-Amino-2-trifluoromethyl-cyclopropanecarboxylic acid hydrochloride is unique due to the presence of both the amino and trifluoromethyl groups on the cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H7ClF3NO2

Molecular Weight

205.56 g/mol

IUPAC Name

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4-;/m0./s1

InChI Key

QGKTVRJMCFQMAX-QYEIVYHBSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F.Cl

Canonical SMILES

C1C(C1(C(=O)O)N)C(F)(F)F.Cl

Origin of Product

United States

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